molecular formula C7H7ClN4S B8451926 2-(Chloromethyl)-4-hydrazinothieno[3,2-d]pyrimidine

2-(Chloromethyl)-4-hydrazinothieno[3,2-d]pyrimidine

Cat. No. B8451926
M. Wt: 214.68 g/mol
InChI Key: HIDXBHFOQRSGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05387585

Procedure details

3. 8.2 g of 4-chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine are dissolved in 500 ml of absolute tetrahydrofuran. The solution is cooled to 5° C. 7 ml of hydrazine hydrate are added dropwise within 5 min., whereby a solution results and the temperature rises to 15° to 20° C. The reaction mixture is stirred at room temperature for 15 h. and then evaporated in a vacuum. The residue is stirred with 100 ml of saturated aqueous sodium hydrogen carbonate solution for 30 min. and then filtered off. The crystals are washed neutral with water and dried in a vacuum. 14.7 g of 2-(chloromethyl)-4-hydrazinothieno[3,2-d]-pyrimidine are obtained. A further 1.0 g of 2-(chloromethyl)-4-hydrazinothieno[3,2-d]pyrimidine are obtained by extracting the filtrate with chloroform.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[S:12][CH:11]=[CH:10][C:4]=2[N:5]=[C:6]([CH2:8][Cl:9])[N:7]=1.O.[NH2:14][NH2:15]>O1CCCC1>[Cl:9][CH2:8][C:6]1[N:7]=[C:2]([NH:14][NH2:15])[C:3]2[S:12][CH:11]=[CH:10][C:4]=2[N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
ClC=1C2=C(N=C(N1)CCl)C=CS2
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 15 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
whereby a solution results
CUSTOM
Type
CUSTOM
Details
rises to 15° to 20° C
CUSTOM
Type
CUSTOM
Details
evaporated in a vacuum
STIRRING
Type
STIRRING
Details
The residue is stirred with 100 ml of saturated aqueous sodium hydrogen carbonate solution for 30 min.
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
The crystals are washed neutral with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClCC=1N=C(C2=C(N1)C=CS2)NN
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.